4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane is a boronic ester featuring a 3-propylphenyl substituent attached to a pinacol boronate core. This compound is part of the dioxaborolane family, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and tunable reactivity . The 3-propylphenyl group introduces a hydrophobic alkyl chain, which may enhance solubility in nonpolar solvents and influence steric/electronic properties during catalytic processes.
Key Synthesis Pathway: The compound is synthesized via sequential functionalization. For example, [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2b) is prepared from 3-formylbenzeneboronic acid through pinacol esterification and reduction (86% yield, m.p. 48–50°C) . Further derivatization introduces the propyl group through alkylation or coupling strategies.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2/c1-6-8-12-9-7-10-13(11-12)16-17-14(2,3)15(4,5)18-16/h7,9-11H,6,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNYJUVXKHWGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402884-05-2 | |
| Record name | 4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable phenyl derivative. One common method is the reaction of 3-propylphenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron atom to a borohydride.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and alcohols are employed under appropriate conditions.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a precursor for the synthesis of pharmaceuticals and biologically active molecules.
Industry: Utilized in the production of advanced materials and polymers due to its ability to form stable boron-containing compounds.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as binding to cancer cells in BNCT or acting as a catalyst in organic synthesis.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent on the dioxaborolane ring critically impacts physical properties and reactivity:
*Inference from structurally similar compound 3b (¹¹B NMR δ 30.88) .
- The 3-propylphenyl group offers moderate steric demand.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase boron electrophilicity, enhancing oxidative addition in cross-coupling. The 3-propylphenyl group is electron-neutral, favoring standard Suzuki conditions.
- Solubility : Alkyl chains (e.g., 3-propylphenyl, phenethyl ) improve solubility in organic solvents compared to purely aromatic derivatives (e.g., AnthBpin).
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound’s arylboronate group facilitates coupling with aryl halides. Its reactivity is intermediate between electron-deficient (e.g., nitro-substituted ) and electron-rich (e.g., methoxy-substituted ) analogues.
- Steric Limitations : Compared to MesBpin (2,4,6-trimethylphenyl ), the 3-propylphenyl group imposes less steric hindrance, enabling coupling with ortho-substituted aryl halides.
Stability and Handling
- Hydrolytic Stability : The pinacol ester core resists hydrolysis, but substituents modulate stability. For example, electron-deficient derivatives (e.g., nitro ) may exhibit reduced stability under acidic conditions.
- Thermal Stability : Higher melting points (e.g., 170–173°C for phthalimide derivative 3b ) correlate with crystalline packing in solid-state applications.
Biological Activity
4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane is a boron-containing compound that has gained attention in medicinal chemistry and bioconjugation due to its unique structural properties. This article explores its biological activity, synthesis methods, applications in drug delivery and imaging, and relevant case studies.
- Molecular Formula : C₁₄H₁₉BO₂
- Molecular Weight : 230.11 g/mol
- CAS Number : 870004-04-9
- Physical State : Colorless to light yellow liquid
- Purity : >95% (GC)
The biological activity of this compound primarily revolves around its role as a boron-based reagent in various biochemical applications:
- Bioorthogonal Chemistry : The compound can participate in bioorthogonal reactions which are crucial for labeling biomolecules without interfering with their natural functions. This property is particularly useful in the development of imaging agents and therapeutic compounds.
- Drug Delivery Systems : Its ability to form stable complexes with biomolecules enhances the delivery efficiency of drugs. The dioxaborolane moiety allows for the selective release of therapeutic agents under specific physiological conditions.
- Fluorescent Imaging : The compound has been utilized in the synthesis of fluorescent probes for live-cell imaging. Its incorporation into biomolecules facilitates tracking and visualization in biological studies.
Synthesis Methods
The synthesis of this compound typically involves:
- Borylation Reactions : Utilizing transition metal catalysts (e.g., palladium) to facilitate the formation of boron-carbon bonds.
- Functionalization : Modifying the dioxaborolane structure to enhance solubility and reactivity towards biological targets.
Case Study 1: Imaging Applications
A study demonstrated the use of dioxaborolanes in the development of positron-emitting probes for PET imaging. The incorporation of this compound allowed for efficient labeling without compromising antibody binding capabilities. This enabled better visualization of target tissues in vivo .
Case Study 2: Drug Delivery Systems
Research indicated that conjugating this dioxaborolane with anticancer drugs improved the pharmacokinetics and biodistribution profiles. The compound's ability to release drugs selectively in tumor microenvironments was highlighted as a significant advantage over traditional delivery systems .
Table 1: Comparison of Biological Activities
Table 2: Synthesis Methods Overview
| Method | Description | Advantages |
|---|---|---|
| Borylation | Formation of boron-carbon bonds using catalysts | High selectivity |
| Functionalization | Modifying dioxaborolane for enhanced reactivity | Improved solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
